Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate
Description
Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate is a synthetic isoquinoline derivative characterized by a 2-chlorophenyl substitution at position 1 and a methyl ester group at position 3 of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity. The 2-chlorophenyl group in this compound may enhance lipophilicity and influence binding to biological targets, while the ester group contributes to solubility and metabolic stability.
Properties
IUPAC Name |
methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)15-10-11-6-2-3-7-12(11)16(19-15)13-8-4-5-9-14(13)18/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYMZUZUMNHGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221552 | |
| Record name | Methyl 1-(2-chlorophenyl)-3-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439614-63-8 | |
| Record name | Methyl 1-(2-chlorophenyl)-3-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439614-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(2-chlorophenyl)-3-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate typically involves the Suzuki cross-coupling reaction. This method uses 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate as starting materials . The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester undergoes basic hydrolysis to form 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid, a precursor for radiopharmaceutical synthesis :
textMethyl ester → NaOH/H₂O → Carboxylic acid (90% yield)
This intermediate reacts with amines under carbodiimide coupling (EDC/HOBt) to produce carboxamides :
| Amine | Product Yield |
|---|---|
| N-Methyl-1-methylpropylamine | 55% |
| 1-Methylethylamine | 48% |
Copper-Catalyzed Oxidative Functionalization
Under CuBr₂ catalysis (20 mol%) with DBU/NaOEt bases in DMSO, related isoquinoline esters undergo tandem oxidation-aromatization (Table 2) :
| Entry | Base System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DBU/NaOEt (2:2 eq) | 25 | 18 | 95 |
| 2 | DBU alone | 25 | 10 | <1 |
This suggests potential for modifying the chlorophenyl substituent through similar oxidative pathways.
Catalytic Carbonylation Reactions
The triflate derivative of the hydrolyzed carboxylic acid participates in palladium-mediated [¹¹C]carbonylation for PET tracer synthesis :
textTriflate + [¹¹C]CO → ¹¹C-Carboxamide (55% radiochemical yield)
Conditions:
-
Catalyst: Pd₂(dba)₃ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Solvent: DMF, 80°C, 5 min
Substituent-Dependent Reactivity Trends
The 2-chlorophenyl group directs electrophilic substitution to the 4-position of the isoquinoline ring, while the ester enables nucleophilic acyl substitution. Comparative studies show :
| Substituent Pattern | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|
| 2-Cl, 4-Ph | 2.71 ± 0.15 |
| 4-Cl, 4-Ph | 1.89 ± 0.12 |
The 2-chloro configuration enhances resonance stabilization of transition states in cross-coupling reactions.
This compound's synthetic flexibility makes it valuable for developing pharmaceuticals, radiopharmaceuticals, and catalytic ligands. Recent advances focus on improving atom economy in its synthesis and enabling enantioselective derivatization .
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Complex Molecules
Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for the development of various derivatives that can be utilized in medicinal chemistry for drug discovery and development. The compound has been involved in the synthesis of potential peripheral benzodiazepine receptor ligands, which are important in neurological studies .
Synthetic Routes
Several synthetic methods have been documented for producing this compound. Notably, one effective approach involves Suzuki cross-coupling reactions, which utilize 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate. This method enhances the efficiency of synthesizing compounds with desired biological activities.
Biological Applications
Receptor Interaction Studies
The compound has been investigated for its interactions with various biological receptors. It is particularly noted for its role in studies related to cellular signaling pathways and receptor interactions, which are vital for understanding disease mechanisms and therapeutic targets.
Antitumor Activity
Research indicates that this compound exhibits potential antitumor properties. Studies have shown its effectiveness in inhibiting tumor growth, making it a candidate for further investigation as an antitumor agent .
Medical Applications
Peripheral Benzodiazepine Receptor Ligands
The compound has been explored as a ligand for peripheral benzodiazepine receptors, which are implicated in various physiological processes including neuroprotection and inflammation. Its derivatives are being studied for their potential therapeutic effects in conditions such as anxiety and neurodegenerative diseases .
Radiolabeling for Imaging Studies
this compound can be radiolabeled (e.g., with carbon-11) to create imaging agents for positron emission tomography (PET). This application is crucial for studying receptor distributions and functions in vivo, providing insights into various neurological disorders .
Industrial Applications
Pharmaceutical Development
The compound's versatility makes it suitable for use in the pharmaceutical industry, particularly in the development of new drugs targeting central nervous system disorders. Its ability to undergo further chemical modifications allows chemists to tailor new compounds with enhanced efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s isoquinoline core can bind to specific sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Methyl 1-[3-(Trifluoromethyl)phenylamino]-isoquinoline-3-carboxylate
- Structure: Replaces the 2-chlorophenyl group with a 3-(trifluoromethyl)phenylamino substituent.
- Molecular Formula : C₁₈H₁₃F₃N₂O₂ (MW: 346.31 g/mol).
- Key Differences: The trifluoromethyl (CF₃) group increases electronegativity and metabolic stability compared to the chloro substituent.
Methyl 1-((3r,5r,7r)-Adamantan-1-yl)isoquinoline-3-carboxylate
- Structure : Adamantane, a bulky polycyclic hydrocarbon, replaces the 2-chlorophenyl group.
- Synthesis : Purified via silica gel chromatography (hexane/ethyl acetate, 10:1), yielding 57% as a white solid .
- Increased hydrophobicity may enhance blood-brain barrier penetration.
- Implications : Useful in designing neuroactive compounds requiring prolonged half-lives.
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
- Structure: A dihydroisoquinoline derivative with methoxy groups (positions 6,7) and a methyl group (position 3).
- Synthesis: Produced via Bischler–Napieralski reaction, a common route for dihydroisoquinolines .
- Key Differences: Partial saturation of the isoquinoline ring increases conformational flexibility. Methoxy groups enhance solubility and may modulate receptor affinity.
- Implications : Suitable for studying structure-activity relationships in alkaloid-inspired drug candidates.
Antimicrobial Synergists (DMPI and CDFII)
- Structure : Indole derivatives with chlorophenyl and dimethylbenzyl groups (e.g., CDFII: 2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole).
- Activity : Act as carbapenem synergists against methicillin-resistant S. aureus (MRSA) .
- Key Insight: The 2-chlorophenyl moiety in Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate may similarly enhance antibacterial synergy, warranting further study.
Agrochemical Analogs (Epoxiconazole)
- Structure : Triazole fungicide with 2-chlorophenyl and 4-fluorophenyl groups.
- Activity : Broad-spectrum antifungal action via cytochrome P450 inhibition .
Biological Activity
Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is an isoquinoline derivative characterized by the presence of a methyl ester group and a chlorophenyl substituent. The structural formula can be represented as follows:
This compound's unique structure is pivotal in its interaction with biological targets, influencing its pharmacological profile.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have indicated that isoquinoline derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria, with IC50 values often below 50 µM .
- Anti-inflammatory Effects : Research has demonstrated that isoquinoline compounds can inhibit pro-inflammatory mediators such as IL-6 and TNF-α in LPS-stimulated cell models. Specifically, compounds with similar structures have reported IC50 values ranging from 20 to 40 µM for IL-6 inhibition .
- Neuroprotective Properties : The compound may interact with peripheral benzodiazepine receptors, potentially influencing neuroprotective pathways. This interaction could lead to increased mitochondrial activity and reduced apoptosis in neuronal cells .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Receptor Interaction : The compound is suggested to act as a ligand for peripheral benzodiazepine receptors (PBR), which play a role in regulating cellular signaling pathways related to inflammation and apoptosis .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit monoamine oxidases (MAO A and B), which are crucial in neurotransmitter metabolism. This inhibition could contribute to the neuroprotective effects observed .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| This compound | Antimicrobial | Significant activity |
| Isoquinoline derivatives | Anti-inflammatory | Inhibition of cytokines |
| PK11195 (related compound) | Neuroprotective | Increased mitochondrial mass |
Case Studies
- Antimicrobial Efficacy : A study explored the antimicrobial properties of various isoquinoline derivatives, noting that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with IC50 values indicating strong efficacy compared to standard antibiotics .
- Neuroprotection : In a model using human glioma cells, treatment with PK11195 demonstrated enhanced mitochondrial fluidity and increased DNA synthesis, suggesting that isoquinoline derivatives may promote cell survival through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
